molecular formula C5H14N2 B1255224 (2-Aminoethyl)(ethyl)methylamine CAS No. 70111-47-6

(2-Aminoethyl)(ethyl)methylamine

Cat. No.: B1255224
CAS No.: 70111-47-6
M. Wt: 102.18 g/mol
InChI Key: ZALYCGKBKHHGAF-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl group, which is further substituted with an ethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)methylamine can be achieved through several methods. One common approach involves the alkylation of ethylenediamine with ethyl and methyl halides. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydroxide to deprotonate the amine groups, facilitating nucleophilic substitution reactions with the halides.

Another method involves the reductive amination of acetaldehyde with ethylamine and methylamine. This process requires a reducing agent such as sodium cyanoborohydride to convert the intermediate imine to the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic hydrogenation and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to simpler amines or hydrocarbons.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halides, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Simpler amines, hydrocarbons

    Substitution: Substituted amines, various derivatives

Scientific Research Applications

(2-Aminoethyl)(ethyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.

Comparison with Similar Compounds

(2-Aminoethyl)(ethyl)methylamine can be compared to other similar compounds, such as:

    Methylamine: A simpler amine with one methyl group attached to the amino group.

    Ethylamine: An amine with an ethyl group attached to the amino group.

    Dimethylamine: An amine with two methyl groups attached to the amino group.

    Diethylamine: An amine with two ethyl groups attached to the amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its simpler counterparts.

Properties

IUPAC Name

N'-ethyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7(2)5-4-6/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALYCGKBKHHGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70111-47-6
Record name (2-aminoethyl)(ethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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